molecular formula C19H22ClNO2 B8377270 4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol

4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol

Cat. No. B8377270
M. Wt: 331.8 g/mol
InChI Key: CPZZGVKVXNWOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C19H22ClNO2/c1-23-18-4-2-3-15(13-18)14-21-11-9-19(22,10-12-21)16-5-7-17(20)8-6-16/h2-8,13,22H,9-12,14H2,1H3

InChI Key

CPZZGVKVXNWOSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-bromo-4-chlorobenzene (397 mg, 2.07 mmol) in tetrahydrofuran (10 mL), at −78° C., was added n-butyllithium (0.91 mL of a 2.5 M solution in hexanes, 2.3 mmol) dropwise. After 0.5 h, a solution of the ketone (500 mg, 2.28 mmol) from Step B above in tetrahydrofuran (5 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 1.5 h and then warmed to 0° C. After 1 h, the reaction mixture was quenched with saturated ammonium chloride (5 mL) and warmed to ambient temperature. The mixture was diluted with ethyl acetate (50 mL) and washed with saturated ammonium chloride (20 mL), water (20 mL), brine (20 mL), dried over sodium sulfate and concentrated in vacuo. Purification by silica gel chromatography (5% ethyl acetate/methylene chloride to ethyl acetate) gave 4-(4-chlorophenyl)-1-(3-methoxybenzyl)piperidin-4-ol (370 mg, 53%) as a colorless oil: 1H NMR (DMSO-d6, 500 MHz) δ 7.50 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 7.24-7.21 (m, 1H), 6.90-6.89 (m, 2H), 6.81-6.79 (m, 1H), 4.87 (s, 1H), 3.74 (s, 3H), 3.47 (s, 2H), 2.61-2.59 (m, 2H), 2.43-2.38 (m, 2H), 1.94-1.87 (m, 2H), 1.57-1.54 (m, 2H).
Quantity
397 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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